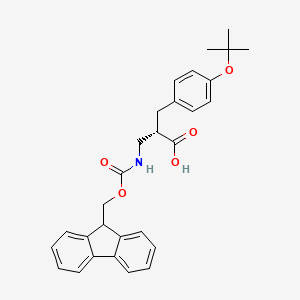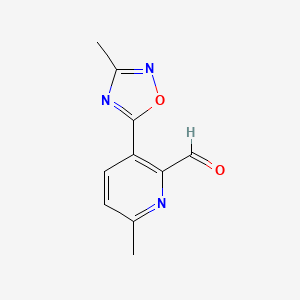
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is a heterocyclic compound that features both a picolinaldehyde and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the picolinaldehyde moiety. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . The picolinaldehyde moiety can then be introduced through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinic acid.
Reduction: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
作用機序
The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes .
類似化合物との比較
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(1,2,4-oxadiazol-5-yl)picolinaldehyde
- 6-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)picolinaldehyde
Uniqueness: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is unique due to the specific substitution pattern on both the picolinaldehyde and oxadiazole rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-6-3-4-8(9(5-14)11-6)10-12-7(2)13-15-10/h3-5H,1-2H3 |
InChIキー |
KZJYTYVRAQNZLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



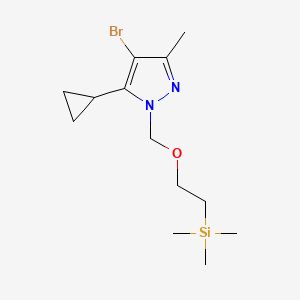



![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)


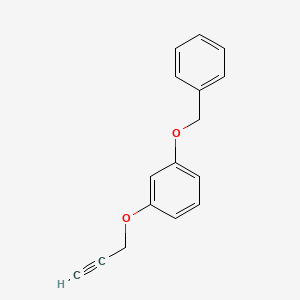

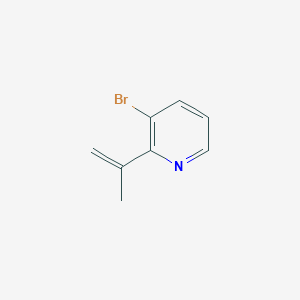
![2,8-Diazaspiro[4.6]undecane](/img/structure/B13984529.png)
